5-(4-FLUOROPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL

Catalog No.
S2947478
CAS No.
445224-41-9
M.F
C9H7FN2O2S
M. Wt
226.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-FLUOROPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL

Traditional oxadiazole-2-thiol building blocks suffer from rapid metabolic hydroxylation (unsubstituted) or excessive lipophilicity (4-Cl analog). 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS 445224-41-9) solves both issues: • Para-fluoro substitution completely blocks CYP450 para-hydroxylation, enabling long half-life drug candidates. • Optimized lipophilicity balances bioavailability and cuticle penetration, critical for agrochemical actives. • The oxymethyl spacer maintains consistent thiol pKa, ensuring reproducible S-alkylation kinetics for automated parallel synthesis. Consistent quality for kinase inhibitor and fungicide development.

CAS Number

445224-41-9

Product Name

5-(4-FLUOROPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL

IUPAC Name

5-[(4-fluorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23

InChI

InChI=1S/C9H7FN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)

InChI Key

OORHMFJXRFYOKV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC2=NNC(=S)O2)F

solubility

not available

Synonyms

5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, 2-Mercapto-5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole, 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2(3H)-thione, 4-Fluorophenoxymethyl-1,3,4-oxadiazole-2-thiol

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS 445224-41-9) is a highly versatile, bifunctional building block characterized by a reactive oxadiazole-2-thiol core and a metabolically stabilized 4-fluorophenoxymethyl moiety. In synthetic and medicinal chemistry, the 1,3,4-oxadiazole-2-thiol system is prized for its ability to undergo regioselective S-alkylation, oxidation to sulfonyl derivatives, and participation in heterocyclic coupling [1]. By incorporating a para-fluoro substitution on the phenoxy ring, this specific compound offers a critical upgrade over standard aryl-ether scaffolds, providing enhanced metabolic resistance and optimized lipophilicity without the excessive steric bulk associated with heavier halogens. This makes it a high-priority precursor for the development of advanced agrochemicals, enzyme inhibitors, and anti-infective agents where precise physicochemical tuning and reproducible downstream processability are required.

Research Fit

Building Block

Supports antimicrobial SAR expansion and medicinal chemistry exploration

Derivatization

Reactive thiol group enables S-alkylation for probe or library synthesis

Substitution Pattern

4-fluorophenoxymethyl linker may modulate lipophilicity and conformational profile

Substituting 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol with its unsubstituted counterpart, 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS 74228-33-4), introduces a severe metabolic liability; the unprotected para-position of the phenyl ring is highly susceptible to rapid oxidative clearance (hydroxylation) by cytochrome P450 enzymes, rendering downstream pharmaceutical candidates non-viable [2]. Conversely, substituting with the 4-chloro analog (CAS 62382-85-8) significantly increases the overall lipophilicity (logP) and steric bulk of the molecule, which frequently leads to poor aqueous solubility, increased non-specific protein binding, and steric clashes in tight target binding pockets [1]. Furthermore, utilizing direct 5-(4-fluorophenyl) analogs lacking the oxymethyl spacer alters the electronic environment of the oxadiazole ring, shifting the thiol pKa and disrupting the standardized S-alkylation kinetics required for reproducible parallel library synthesis.

Substitution Risk

Target Compound
5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol
Generic 1,3,4-oxadiazole-2-thiol analog
Substituent
4-fluorophenoxymethyl linker – distinct conformational flexibility and electronic character
May lack oxymethyl spacer; direct aryl (e.g., 4-fluorophenyl) cannot recapitulate linker-dependent properties
Functional Handle
Unsubstituted thiol for S-derivatization (alkylation, bioconjugation)
Derivatization profile may differ if thiol is blocked or absent

Blockade of Para-Hydroxylation by C-F Bond

The primary failure point for unsubstituted phenoxy building blocks in drug discovery is rapid Phase I metabolism. The 4-fluoro substitution in 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol replaces the vulnerable C-H bond (bond dissociation energy ~99 kcal/mol) with a highly stable C-F bond (~116 kcal/mol) [1]. This energetic barrier completely blocks cytochrome P450-mediated para-hydroxylation, offering a critical structural advantage over 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol [2].

Evidence DimensionPara-position Bond Dissociation Energy (BDE)
Target Compound Data~116 kcal/mol (C-F bond)
Comparator Or Baseline~99 kcal/mol (C-H bond in CAS 74228-33-4)
Quantified Difference+17 kcal/mol, preventing oxidative cleavage
ConditionsIn vivo or microsomal stability assays (CYP450 metabolism)

Procuring the 4-fluoro analog ensures downstream synthesized candidates bypass the most common metabolic degradation pathway, saving costly redevelopment.

4-Fluorophenoxymethyl SAR
Class-level
No direct activity data; inferred from 5-aryl SAR

Supports SAR expansion; empirical validation required

Activity not reported for this compound

Lipophilicity Control for Aqueous Solubility

While halogenation generally increases lipophilicity, the fluorine atom provides a highly controlled shift compared to heavier halogens. The 4-fluoro substitution contributes a minimal lipophilic constant (Hansch π value ≈ +0.14) relative to hydrogen, whereas the 4-chloro analog (CAS 62382-85-8) introduces a massive shift (π ≈ +0.71)[1]. This allows 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol to maintain superior aqueous solubility in physiological buffers and formulation vehicles compared to the heavily lipophilic 4-chloro substitute [2].

Evidence DimensionAromatic substituent lipophilicity contribution (Hansch π value)
Target Compound Dataπ ≈ +0.14 (4-Fluoro)
Comparator Or Baselineπ ≈ +0.71 (4-Chloro analog, CAS 62382-85-8)
Quantified Difference80% lower lipophilic penalty than chlorine
ConditionsStandard octanol/water partition coefficient modeling

Prevents the 'brick dust' solubility issues in downstream assays that frequently plague compounds synthesized from 4-chloro building blocks.

Purity Specification
Specification review
≥95% (HPLC)

Ensures reproducible synthesis and assay use

Verify lot-specific COA

Fluorine as a Steric Bioisostere

In target-directed synthesis, the size of the terminal substituent dictates binding affinity. The fluorine atom in 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol has a van der Waals radius of 1.47 Å, making it a close steric mimic of hydrogen (1.20 Å)[1]. In contrast, the 4-chloro analog possesses a significantly larger radius (1.75 Å), which frequently induces steric clashes in tight hydrophobic pockets [2].

Evidence DimensionSubstituent van der Waals radius
Target Compound Data1.47 Å (Fluorine)
Comparator Or Baseline1.75 Å (Chlorine in CAS 62382-85-8)
Quantified Difference16% smaller atomic radius
ConditionsReceptor pocket spatial accommodation

Allows the building block to be utilized in structurally constrained targets where bulkier halogenated analogs fail to bind.

Storage Condition
Specification review
Sealed, dry, 2–8 °C

Requires cold-chain logistics for integrity

Stability under use conditions to verify

Electronic Insulation for Predictable S-Alkylation

The presence of the oxymethyl spacer (-CH2O-) physically separates the electron-withdrawing fluorophenyl ring from the oxadiazole-2-thiol core. This insulation prevents direct pi-conjugation, ensuring that the thiol moiety maintains a consistent, predictable pKa (~4.0-4.5) and nucleophilicity [1]. Direct 5-(4-fluorophenyl) analogs lacking this spacer suffer from altered electronic environments, leading to variable reaction rates and lower yields during standard S-alkylation procedures.

Evidence DimensionThiol nucleophilicity and pKa stability
Target Compound DataInsulated core (consistent pKa ~4.0-4.5)
Comparator Or BaselineDirect 5-(4-fluorophenyl) attachment (altered pKa due to direct resonance)
Quantified DifferenceElimination of direct aryl resonance effects on the reactive thiol
ConditionsStandard basic S-alkylation conditions (e.g., K2CO3 / DMF)

Guarantees highly reproducible yields and standardized reaction times across parallel synthesis workflows, reducing process optimization costs.

Metabolically Stable Kinase Inhibitors

Because the 4-fluoro substitution completely blocks para-hydroxylation by CYP450 enzymes, this compound is the optimal starting material for synthesizing advanced kinase inhibitors and receptor antagonists where long biological half-lives are required [1].

High-Solubility Agrochemicals

In the formulation of novel fungicides and herbicides, the optimized lipophilicity (lower π value compared to chloro analogs) ensures that the final active ingredients maintain sufficient aqueous solubility for field application while still penetrating plant cuticles [2].

High-Throughput S-Alkylation Library Synthesis

The electronic insulation provided by the oxymethyl spacer guarantees consistent thiol nucleophilicity, making this compound an ideal, reliable building block for automated, parallel S-alkylation workflows without the need for constant reaction re-optimization [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial SAR expansion
4-fluorophenoxymethyl substitution pattern
Antimicrobial screening vs. comparator analogs
S-derivatized probe synthesis
Reactive thiol handle
S-alkylation and bioconjugation efficiency
Thiol-ene click & MOF precursor
Thiol-ene reactivity and heterocyclic core
Coupling efficiency and framework stability

XLogP3

2.2

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